2-Amino-4-methoxy-2-methylbutanenitrile

Description

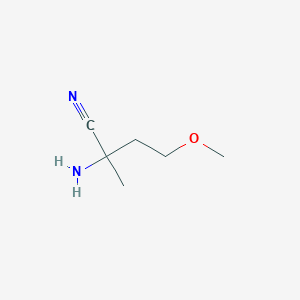

2-Amino-4-methoxy-2-methylbutanenitrile is a nitrile-containing organic compound characterized by a branched aliphatic chain with amino, methoxy, and methyl substituents. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol. The presence of both amino and methoxy groups confers unique reactivity, enabling participation in nucleophilic substitutions, hydrogen bonding, or cyclization reactions.

Properties

IUPAC Name |

2-amino-4-methoxy-2-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(8,5-7)3-4-9-2/h3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDBJGPHRFFQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCOC)(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Amino-4-methoxy-2-methylbutanenitrile, a compound with the CAS number 1249634-22-7, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound is characterized by its amino group, methoxy group, and nitrile functionality. Its molecular formula is C₆H₁₃N₃O. This unique structure may contribute to its interaction with biological targets.

Pharmacological Properties

- Anticancer Activity : Preliminary studies indicate that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown selective cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) cells. These compounds demonstrated inhibition of key kinases such as EGFR and VEGFR-2, which are crucial in cancer proliferation pathways .

- Mechanism of Action : The mechanism through which this compound exerts its biological effects may involve the modulation of specific enzyme activities or receptor interactions. Similar compounds have been shown to act as inhibitors of steroid sulfatase and aromatase, enzymes involved in hormone metabolism and cancer progression .

- Toxicological Profile : Toxicological assessments indicate that while certain derivatives may possess therapeutic benefits, they also exhibit dose-dependent toxicity. Studies have reported adverse effects at higher concentrations, including central nervous system disturbances and reduced weight gain in animal models .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of this compound derivatives, researchers evaluated their effects on five different cancer cell lines. The results indicated a strong selective cytotoxic effect against malignant cells while sparing normal cell lines like HFL-1 (human fetal lung) and WI-38 (human diploid fibroblasts). The derivatives exhibited IC50 values significantly lower than those of conventional chemotherapeutics such as Sorafenib .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted using a range-finding test on mice to evaluate the safety profile of this compound. The study found that doses exceeding 1000 mg/kg led to mortality within 24 hours and significant clinical signs affecting coordination and reflexes. These findings underscore the need for careful dosage management when considering therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the behavior of 2-amino-4-methoxy-2-methylbutanenitrile, the following structurally related compounds are analyzed based on substituent effects, molecular geometry, and functional group interactions:

Table 1: Structural and Functional Group Comparison

Key Findings:

Substituent Effects on Reactivity: The aliphatic amino and methoxy groups in this compound enhance solubility in polar solvents compared to aromatic analogs like 2-amino-4-chloro-5-methoxybenzonitrile . However, the absence of aromaticity reduces its stability under oxidative conditions. The dimethylamino groups in the phenyl-substituted analog increase steric bulk and electron-donating capacity, making it more suitable for metal coordination compared to the primary amino group in the target compound.

The chloro substituent in 2-amino-4-chloro-5-methoxybenzonitrile enhances electrophilicity, favoring aromatic substitution reactions, which are absent in the aliphatic target compound.

Thermodynamic and Spectroscopic Properties :

- Aromatic nitriles (e.g., ) typically exhibit higher melting points (>150°C) due to π-π stacking, whereas aliphatic nitriles like the target compound are likely liquids or low-melting solids (<100°C).

- The methoxy group in all three compounds contributes to distinct NMR chemical shifts (δ ~3.5–4.0 ppm for OCH₃ protons), but aromatic protons in and show additional deshielding (δ ~6.5–8.0 ppm).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.